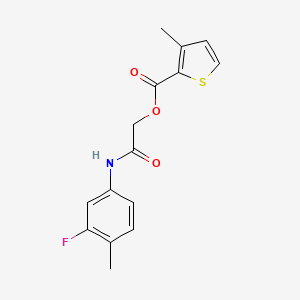
3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H21ClN2O4S2 and its molecular weight is 416.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Photodynamic Therapy
Research has shown that derivatives of benzenesulfonamide, such as zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, have been synthesized and characterized for their potential in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy, specifically for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Role as Chlorinating Agents
N-chloro-N-methoxybenzenesulfonamide has been highlighted for its utility as a chlorinating reagent. It has been used to chlorinate various organic compounds, including phenols, anisoles, and aromatic amines, yielding chlorinated products in good to high yields. This suggests potential applications in synthetic chemistry and drug development for compounds with similar functional groups (Pu, Li, Lu, & Yang, 2016).
Potential in Pro-Drug Systems
The compound's structural similarity to derivatives explored for pro-drug systems, like 5-nitrofuran-2-ylmethyl derivatives, indicates its potential for biomimetic reduction in hypoxic conditions. Such derivatives have been investigated for selectively releasing therapeutic drugs in solid tumors, suggesting that similar compounds could be designed for targeted drug delivery (Berry, Watson, Whish, & Threadgill, 1997).
Antimicrobial Applications
Sulfonamide derivatives have been synthesized and evaluated for antimicrobial activity. Novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) and its oxinates have shown significant antimicrobial activity against various strains of bacteria and fungi. This underscores the potential of sulfonamide derivatives, including the compound , in developing new antimicrobial agents (Vanparia, Patel, Sojitra, Jagani, Dixit, & Patel, 2010).
Environmental Impact and Soil Interaction
Studies on sulfonamide derivatives, such as chlorsulfuron, have provided insights into their environmental impact, particularly their soil persistence and mobility. Understanding the transport characteristics of such compounds through soil columns can inform their environmental risk assessment and management practices (Veeh, Inskeep, Roe, & Ferguson, 1994).
Properties
IUPAC Name |
3-chloro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S2/c1-23-17-3-2-14(10-15(17)18)26(21,22)19-11-16(13-4-7-24-12-13)20-5-8-25-9-6-20/h2-4,7,10,12,16,19H,5-6,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHLIYJXYWLRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
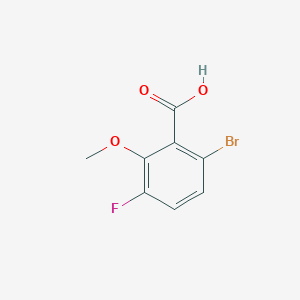

![2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2734219.png)
![N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2734222.png)
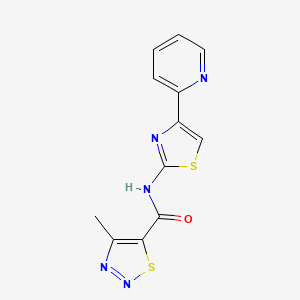
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2734225.png)
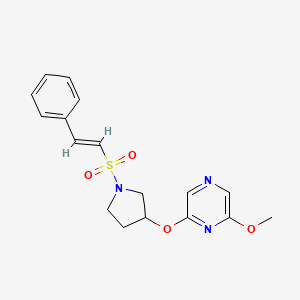
![{4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine](/img/structure/B2734227.png)
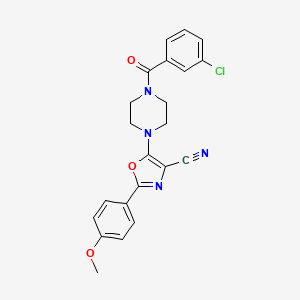
![1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2734231.png)
![2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B2734233.png)
![N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2734234.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2734236.png)
